molecular formula C30H27BrN2O7 B11545751 4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate

4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11545751
M. Wt: 607.4 g/mol
InChI Key: LCGLSHUXPGLQNX-VTNSRFBWSA-N
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Description

4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features a combination of aromatic rings, methoxy groups, and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of naphthalene to produce 4-bromonaphthalene. This intermediate is then subjected to acylation to form 4-bromonaphthalen-1-yl acetamide. The next step involves the formation of an imine linkage with 2-methoxyphenyl, followed by esterification with 3,4,5-trimethoxybenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of bromine atoms and methoxy groups can enhance its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine atoms and methoxy groups allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C30H27BrN2O7

Molecular Weight

607.4 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C30H27BrN2O7/c1-36-25-13-18(17-32-33-28(34)16-19-10-11-23(31)22-8-6-5-7-21(19)22)9-12-24(25)40-30(35)20-14-26(37-2)29(39-4)27(15-20)38-3/h5-15,17H,16H2,1-4H3,(H,33,34)/b32-17+

InChI Key

LCGLSHUXPGLQNX-VTNSRFBWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br)OC

Origin of Product

United States

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